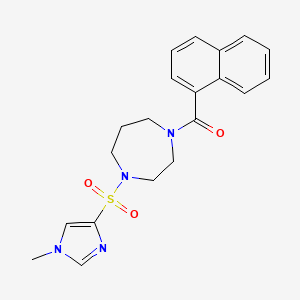
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N4O3S2 with a molecular weight of approximately 402.56 g/mol. The structure features a naphthalene moiety linked to a diazepane ring, which is further substituted with a sulfonyl group derived from 1-methyl-1H-imidazole.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The imidazole moiety suggests possible interactions with histamine receptors or other G-protein coupled receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related imidazole derivatives, suggesting that this compound may exhibit similar effects. For instance, compounds containing imidazole rings have been shown to possess significant activity against various bacterial strains and fungi.
Anticancer Activity
Research has indicated that imidazole-containing compounds can induce apoptosis in cancer cells. A study on similar diazepane derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, leading to the speculation that our compound may have anticancer potential.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of imidazole derivatives on human cancer cell lines, revealing IC50 values in the low micromolar range. |
| Study 2 | Evaluated enzyme inhibition properties and found significant activity against alpha-glucosidase, suggesting potential for diabetes management. |
| Study 3 | Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics. |
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induced apoptosis in breast cancer cells | |
| Enzyme Inhibition | Alpha-glucosidase IC50 = 250 μM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Base Compound | 300 | Non-specific cytotoxicity |
| Sulfonyl Derivative | 150 | Targeted enzyme inhibition |
| Naphthalene Substituted Variant | 200 | Receptor modulation |
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-14-19(21-15-22)28(26,27)24-11-5-10-23(12-13-24)20(25)18-9-4-7-16-6-2-3-8-17(16)18/h2-4,6-9,14-15H,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVKDSNMIEVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














